- Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst, Catalysts, 2023, 13(2), 349
Cas no 96-26-4 (Dihydroxyacetone)
Dihydroxyacetone Chemical and Physical Properties
Names and Identifiers
-
- 1,3-Dihydroxyacetone
- Dihydroxyacetone
- 1,3-dihydroxypropan-2-one
- DIHYDROXYACETONE EXTRA PURE FOR COSMETIC PURPOSES
- 1,3-Dihydroxy-2-propanone
- DHA
- Glycerone
- NSC 24343
- Chromelin
- Viticolor
- Triulose
- Soleal
- Oxatone
- Dihyxal
- Oxantin
- Otan
- 2-Propanone, 1,3-dihydroxy-
- 1,3-Dihydroxypropanone
- 1,3-Dihydroxydimethyl ketone
- Ketochromin
- Bis(hydroxymethyl) ketone
- dihydroxy-acetone
- 2-Propanone, 1,3-dihydroxy
- Dihydroxyacetone [USP]
- O10DDW6JOO
- RXKJFZQQPQGTFL-UHFFFAOYSA-N
- Vitad
- 1,3-Dihydroxy-2-propanone (ACI)
- 2-Oxopropane-1,3-diol
- MeSH ID: D004098
- α,α′-Dihydroxyacetone
- S12381
- HY-Y0335
- DIHYDROXYACETONE [INCI]
- J-503909
- DIHYDROXYACETONE [USP MONOGRAPH]
- DIHYDROXYACETONE [MI]
- 4-01-00-04119 (Beilstein Handbook Reference)
- Dihydroxyacetone (USP)
- DIHYDROXYACETONE [USP-RS]
- CHEMBL1229937
- DIHYDROXY ACETONE
- EC 202-494-5
- DIHYDROXYACETONE (USP-RS)
- NS00004299
- 1,3 Dihydroxy 2 Propanone
- 1.3-dihydroxyacetone
- Dihydroxypropanone
- AKOS005259385
- 96-26-4
- DTXCID405072
- EN300-121747
- Chromelin (TN)
- F0001-2767
- AI3-24477
- MFCD00004670
- Protosol
- Aliphatic ketone
- alpha,alpha'-dihydroxyacetone
- DB01775
- UNII-O10DDW6JOO
- D07841
- EINECS 202-494-5
- 2-Propanone,3-dihydroxy-
- 1,3-propanediol-2-one
- CS-W019614
- CHEBI:16016
- BRN 1740268
- Z1255442144
- FT-0649652
- DIHYDROXYACETONE (MART.)
- Q409618
- NSC-24343
- 1,3-dihydroxy-acetone
- NSC24343
- GS-3764
- bmse000144
- DIHYDROXYACETONE [FHFI]
- FEMA NO. 4033
- C00184
- 1, 3-dihydroxypropan-2-one
- Vitadye
- SB83769
- HSDB 7513
- A845572
- DIHYDROXYACETONE [WHO-DD]
- 1,3-Dihydroxyaceton
- DTXSID0025072
- DIHYDROXYACETONE (USP MONOGRAPH)
- 08CB5E10-C843-45EE-8556-4313C8E0BEA2
- Q-101302
- DIHYDROXYACETONE [VANDF]
- SY038299
- 1,3-Dihydroxyacetone (DHA)
- a,a'-Dihydroxyacetone
- D5818
- DIHYDROXYACETONE [HSDB]
- CCRIS 4899
- 1,3-dihyroxy-acetone
- DIHYDROXYACETONE [MART.]
- InChI=1/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H
- DA-69392
- BRD-K18637542-001-01-7
-
- MDL: MFCD00004670
- Inchi: 1S/C3H6O3/c4-1-3(6)2-5/h4-5H,1-2H2
- InChI Key: RXKJFZQQPQGTFL-UHFFFAOYSA-N
- SMILES: O=C(CO)CO
- BRN: 1740268
Computed Properties
- Exact Mass: 90.03170
- Monoisotopic Mass: 90.031694
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 6
- Rotatable Bond Count: 2
- Complexity: 44
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.5
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: -1.4
Experimental Properties
- Color/Form: White powdery crystals with sweet taste
- Density: 1.1385 (rough estimate)
- Melting Point: 75-80 ºC
- Boiling Point: 213.7°C at 760 mmHg
- Flash Point: 97.3°C
- Refractive Index: 1.4540 (estimate)
- Water Partition Coefficient: >250 g/L (20 ºC)
- Stability/Shelf Life: Stable. Combustible. Hygroscopic.
- PSA: 57.53000
- LogP: -1.45990
- FEMA: 4033
- Solubility: Soluble in water, ethanol, ether, acetone and other organic solvents
Dihydroxyacetone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
Dihydroxyacetone Customs Data
- HS CODE:2914400090
- Customs Data:
China Customs Code:
2914400090Overview:
2914400090 Other ketone alcohols and ketone aldehydes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914400090 other ketone-alcohols and ketone-aldehydes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Dihydroxyacetone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP297-25g |
1,3-Dihydroxyacetone |
96-26-4 | 99% | 25g |
¥96.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP297-100g |
1,3-Dihydroxyacetone |
96-26-4 | 99% | 100g |
¥273.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP297-5g |
1,3-Dihydroxyacetone |
96-26-4 | 99% | 5g |
¥57.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | DP297-500g |
1,3-Dihydroxyacetone |
96-26-4 | 99% | 500g |
¥826.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5818-5G |
1,3-Dihydroxyacetone |
96-26-4 | 97.0%(GC) | 5G |
¥200.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D5818-25G |
1,3-Dihydroxyacetone |
96-26-4 | 97.0%(GC) | 25G |
¥495.0 | 2022-06-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1430-1G |
Dihydroxyacetone |
96-26-4 | 1g |
¥1513.95 | 2024-12-22 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1204102-250MG |
Dihydroxyacetone |
96-26-4 | 250mg |
¥3103.17 | 2025-01-11 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D830772-2.5kg |
1,3-Dihydroxyacetone |
96-26-4 | 99% | 2.5kg |
2,100.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D5818-5G |
1,3-Dihydroxyacetone |
96-26-4 | >97.0%(GC) | 5g |
¥220.00 | 2024-04-15 |
Dihydroxyacetone Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Solvents: Acetonitrile ; 18 h, 80 °C
- An Efficient Chemical Conversion of Glycerol to Dihydroxyacetone, ChemistrySelect, 2018, 3(41), 11569-11572
Production Method 4
Production Method 5
- Enantioselective Reductive Oligomerization of Carbon Dioxide into L-Erythrulose via a Chemoenzymatic Catalysis, Journal of the American Chemical Society, 2021, 143(39), 16274-16283
Production Method 6
- The indirect conversion of glycerol into 1,3-dihydroxyacetone over magnetic polystyrene nanosphere immobilized TEMPO catalyst, Chemical Engineering Journal (Amsterdam, 2013, 229, 234-238
Production Method 7
1.2 Reagents: Sodium hydroxide Solvents: Water
- Method for synthesizing 1,3-dihydroxyacetone by indirect oxidation of glycerol, China, , ,
Production Method 8
Production Method 9
- Selective Catalytic Oxidation of Glycerol to Dihydroxyacetone, Angewandte Chemie, 2010, 49(49), 9456-9459
Production Method 10
- Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone, ACS Applied Nano Materials, 2022, 5(12), 18977-18985
Production Method 11
Production Method 12
- Exploratory Experiments on the Chemistry of the "Glyoxylate Scenario": Formation of Keto-Sugars from Dihydroxyfumarate, Journal of the American Chemical Society, 2012, 134(7), 3577-3589
Production Method 13
Production Method 14
- A novel reactive distillation approach for producing 1,3-dihydroxyacetone from glycerol, AIChE Annual Meeting, 2011, 641,
Production Method 15
- Immobilization of glycerol dehydrogenase on magnetic silica nanoparticles for conversion of glycerol to value-added 1,3-dihydroxyacetone, Biocatalysis and Biotransformation, 2011, 29(6), 278-287
Production Method 16
Production Method 17
- Novel Process for 1,3-Dihydroxyacetone Production from Glycerol. 1. Technological Feasibility Study and Process Design, Industrial & Engineering Chemistry Research, 2012, 51(9), 3715-3721
Production Method 18
Production Method 19
1.2 Reagents: Sulfuric acid Solvents: Water
- Method for selective production dihydroxyacetone from glycerol as well as production a metal catalyst for selective oxidation of glycerol, Germany, , ,
Production Method 20
- Preparation of 1,3-dihydroxyacetone from formaldehyde, Japan, , ,
Production Method 21
- Preparation of 1,3-dihydroxyacetone, Japan, , ,
Production Method 22
Production Method 23
Production Method 24
- Preparation of dihydroxyacetone by thiazolium ylide catalyzed condensation of paraformaldehyde, Germany, , ,
Production Method 25
Dihydroxyacetone Raw materials
- D-Galacturonic acid
- D(+)-Xylose
- DL-Glyceraldehyde
- D(+)-Glucose
- 2-Phenyl-1,3-dioxan-5-one
- D(+)-Mannose
- D-Glucuronic Acid
- Hemicellulase
- D-Fructose
- 2-Butenedioic acid, 2,3-dihydroxy-, lithium salt (1:2), (2E)-
- Glycerol
Dihydroxyacetone Preparation Products
Dihydroxyacetone Suppliers
Dihydroxyacetone Related Literature
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on Dihydroxyacetone
Comprehensive Guide to Dihydroxyacetone (CAS No. 96-26-4): Properties, Applications, and Trends
Dihydroxyacetone (DHA), with the CAS number 96-26-4, is a simple carbohydrate compound widely recognized for its role in sunless tanning products. This three-carbon sugar is a key ingredient in self-tanners, offering a safe and effective alternative to UV exposure. Beyond cosmetics, DHA has applications in pharmaceuticals, food additives, and chemical synthesis. Its versatility and non-toxic nature make it a popular choice in various industries. In this article, we delve into the science behind Dihydroxyacetone, its benefits, and how it aligns with modern consumer trends like clean beauty and sustainable skincare.
The chemical structure of Dihydroxyacetone (C3H6O3) consists of two hydroxyl groups and a carbonyl group, making it highly reactive. This reactivity is the foundation of its tanning mechanism: when applied to the skin, DHA reacts with amino acids in the stratum corneum to produce melanoidins, which mimic a natural tan. Unlike traditional tanning methods, this process doesn’t involve DNA damage, addressing growing concerns about skin cancer risks and premature aging. Searches for "safe tanning alternatives" and "chemical-free self-tanners" have surged, reflecting consumer demand for products like DHA-based solutions.
In the cosmetics industry, DHA is celebrated for its ability to deliver a streak-free, natural-looking tan. Brands are innovating with formulations that combine Dihydroxyacetone with moisturizers, antioxidants, and even SPF boosters to enhance user experience. Keywords such as "best organic self-tanner" and "DHA-free vs. DHA-based tanners" dominate beauty forums, highlighting the compound’s relevance. Additionally, the rise of "clean beauty" movements has propelled DHA into the spotlight, as it is often derived from plant-based sources like sugar beets or sugarcane.
Beyond tanning, CAS 96-26-4 finds use in medical and biochemical research. Its role as a precursor in glycolysis and gluconeogenesis pathways makes it valuable for studying metabolic disorders. Researchers also explore DHA’s potential in wound healing and as a carrier for drug delivery systems. These applications are frequently searched under terms like "DHA in medicine" and "biochemical uses of Dihydroxyacetone," underscoring its interdisciplinary importance.
Sustainability is another hot topic tied to Dihydroxyacetone. As consumers prioritize eco-friendly products, manufacturers are adopting green chemistry principles to produce DHA with minimal environmental impact. Questions like "Is DHA biodegradable?" and "sustainable tanning products" are increasingly common, reflecting a shift toward conscious consumption. Companies are responding by highlighting DHA’s biodegradability and low toxicity in their marketing campaigns.
In conclusion, Dihydroxyacetone (CAS 96-26-4) is a multifaceted compound with growing relevance in cosmetics, medicine, and sustainable industries. Its alignment with trends like clean beauty, safety-conscious skincare, and green chemistry ensures its continued popularity. Whether you’re a formulator, researcher, or consumer, understanding DHA’s properties and applications can help you make informed decisions in a rapidly evolving market.
96-26-4 (Dihydroxyacetone) Related Products
- 5723-80-8(Propyl, 3-hydroxy-2-oxo-)
- 151362-83-3(Propoxy, 2-oxo-)
- 874325-05-0(Propyl, 1-hydroxy-2-oxo-)
- 116-09-6(1-hydroxypropan-2-one)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)